molecular formula C7H6F3NO2S B3011193 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid CAS No. 1522285-33-1

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B3011193
CAS RN: 1522285-33-1
M. Wt: 225.19
InChI Key: FFZNRJDLCKITNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including those with trifluoropropyl groups, involves various strategies. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and their structures confirmed through spectroscopic methods such as IR, NMR, and HRMS or elemental analysis . Similarly, the synthesis of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives from trifluoro precursors was reported, with the characterization including IR, Raman, NMR, and X-ray crystallography . Another study described the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, showcasing the versatility of thiazole derivatives in combinatorial chemistry . Additionally, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides was used to produce thiazole-5-carboxylate esters .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using X-ray crystallography. For example, the structure of 2-methylthiazole-5-carboxylic acid was elucidated using this technique . Structural and conformational studies of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives were performed using spectroscopic methods and supported by computational methods such as Hartree–Fock (HF) and density functional theory (DFT) calculations .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives involved S-alkylation, intramolecular cyclization, hydrolysis, and amidation . The continuous flow synthesis of 2,4,5-trifluorobenzoic acid, although not a thiazole derivative, demonstrates the potential for using microreactor technology in the synthesis of complex molecules, which could be applicable to thiazole chemistry as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their structure. The presence of trifluoromethyl groups can significantly influence these properties. For instance, the crystalline structure of a 2-methyl thiazole derivative showed short intermolecular F–F contacts, indicating the influence of fluorine atoms on the solid-state packing . The biological activities of thiazole derivatives, such as fungicidal and antivirus activities, were systematically evaluated, with some compounds showing good activity against specific fungi and viruses . The biological evaluation of a library of thiazole derivatives revealed certain compounds to be toxic to C. elegans, highlighting the importance of bioactivity studies .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid and its derivatives have been explored in the synthesis of novel fungicides, such as Thifuzamide. These compounds are synthesized using trifluoro-acetoacetate as the primary material and have shown yields above 55.4% in certain conditions (Liu An-chang, 2012).
  • Cyclocondensation reactions involving derivatives of this compound result in trifluoromethyl-containing heterocyclic compounds, indicating its utility in creating diverse chemical structures (V. Sokolov, A. Aksinenko, I. Martynov, 2014).
  • The compound is also used in the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids that mimic secondary structures of proteins (L. Mathieu et al., 2015).

Biological and Medicinal Chemistry

  • Derivatives of 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid have been synthesized for their potential antibacterial properties. These include 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives, which have shown promise in preliminary bioassays (Zina K. Al Dulaimy et al., 2017).
  • The compound's derivatives are also being explored in the construction of copper coordination polymers, which have potential applications in material science (Natthaya Meundaeng, A. Rujiwatra, T. Prior, 2017).
  • Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been designed, synthesized, and shown to exhibit good fungicidal and antivirus activities, demonstrating the compound's utility in the development of new antiviral and antifungal agents (Li Fengyun et al., 2015).

Material Science and Engineering

  • In material science, this compound has been involved in the synthesis of copper coordination polymers, which have shown interesting properties such as structural transformation and potential applications in adsorption and catalysis (Natthaya Meundaeng et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Thiazoles are found in many drugs and can interact with a variety of biological targets .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Proper handling and disposal procedures should be followed .

Future Directions

Future research could explore the potential biological activity of this compound, as thiazoles are found in many biologically active compounds .

properties

IUPAC Name

2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZNRJDLCKITNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid

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